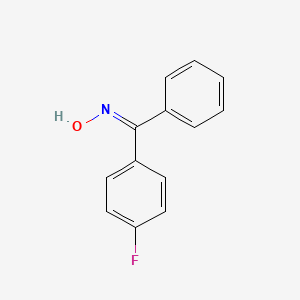

(4-Fluorophenyl)phenylmethanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluorophenyl)phenylmethanone oxime is an oxime derivative synthesized from its parent ketone, (4-fluorophenyl)phenylmethanone (CAS: 345-83-5), through condensation with hydroxylamine. The compound features a fluorinated aromatic ring and a phenyl group attached to a central carbonyl-derived oxime moiety (-N-OH). Its molecular formula is C₁₃H₁₀FNO, with a molecular weight of 215.23 g/mol .

Oximes are widely studied for their roles in coordination chemistry, medicinal chemistry, and organic synthesis due to their ability to act as ligands or undergo transformations such as Beckmann rearrangements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)phenylmethanone oxime typically involves the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation via Oximation

The oxime is synthesized through the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol/water):

(4-Fluorophenyl)phenylmethanone+NH2OH\cdotpHClNaOAc, EtOH/H2O(4-Fluorophenyl)phenylmethanone oxime

Key Data:

-

Characterization:

Nucleophilic Additions and Dehydration

The oxime undergoes nucleophilic attacks at the C=N bond and dehydration under acidic conditions:

Imine Formation

Dehydration with HCl or H₂SO₄ produces imines:

OximeH+(4-Fluorophenyl)phenylmethanimine+H2O

-

Application: Intermediate for Schiff base synthesis.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms oxime esters :

Oxime+RCOClEt3N, DCMO-Acyl oxime ester

| Acyl Group (R) | Yield (%) | Conditions |

|---|---|---|

| Acetyl | 81 | 0°C, 2 h |

| 4-Fluorobenzoyl | 89 | RT, 18 h |

Photoredox-Catalyzed Cyclization

Under visible-light irradiation, the oxime participates in radical-mediated cyclization with isocyanides to form phenanthridine derivatives :

Oxime+R–NCIr(ppy)3,Blue LED6-Acylphenanthridine

Mechanism Highlights:

-

Single-Electron Transfer (SET): Oxime ester (Ered≈−1.45 V) reacts with photocatalyst (Ered=−1.73 V) to generate iminyl radical A .

-

β-Fragmentation: Releases acyl radical B , which inserts into isocyanide to form intermediate C .

Substrate Scope:

| Isocyanide Substituent | Yield (%) | Reference |

|---|---|---|

| 4-MeO-C₆H₄ | 78 | |

| 4-F-C₆H₄ | 82 |

Fluorine Substituent Effects

The 4-fluorophenyl group enhances reactivity through:

-

Electron-Withdrawing Effect: Stabilizes transition states in nucleophilic additions.

-

Hydrogen Bonding: O–H···F interactions improve crystallinity in derivatives .

Comparative Reactivity:

| Oxime Derivative | Reaction Rate (Relative) | Key Difference |

|---|---|---|

| (4-Fluorophenyl)phenylmethanone | 1.0 | Baseline |

| (4-Chlorophenyl)phenylmethanone | 0.7 | Lower electronegativity |

| (4-Methylphenyl)phenylmethanone | 0.3 | Electron-donating group |

Scientific Research Applications

Antifungal Activity

One of the most notable applications of (4-Fluorophenyl)phenylmethanone oxime is its antifungal properties. Research has demonstrated that oxime derivatives exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency.

- Case Study : A study highlighted that certain oxime derivatives showed MIC values comparable to or lower than established antifungal agents like fluconazole. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced antifungal activity against C. albicans .

Antibacterial Properties

In addition to antifungal activity, this compound has been investigated for its antibacterial properties. Some studies indicate that modifications to the oxime structure can lead to compounds with potent bactericidal effects against Gram-positive and Gram-negative bacteria.

- Research Findings : A review of biologically active oxime ethers indicated that certain derivatives possess significant antibacterial activity, suggesting that further exploration of this compound could lead to new antibacterial agents .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the fluorine substituent and the phenyl ring can significantly influence the compound's pharmacological properties.

Key Insights from SAR Studies:

- Fluorine Substitution : The presence of fluorine in the para position has been shown to enhance lipophilicity and improve membrane permeability, which may contribute to increased biological activity.

- Phenyl Ring Modifications : Alterations on the phenyl ring can affect binding affinity to biological targets, influencing both potency and selectivity against specific pathogens .

Applications in Materials Science

Beyond biological applications, this compound is also being explored for its potential use in materials science. Its unique chemical structure allows it to act as an intermediate in synthesizing novel polymers and materials with specific properties.

Potential Uses:

- Polymer Synthesis : The compound can be utilized as a building block for creating functionalized polymers that exhibit desirable thermal and mechanical properties.

- Coatings and Adhesives : Research suggests that incorporating such oximes into coatings may enhance their performance characteristics, such as adhesion strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)phenylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and materials science. Additionally, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural and physical properties of (4-fluorophenyl)phenylmethanone oxime and related compounds:

Key Observations :

- Substituent Effects: Fluorine and chlorine substituents introduce electronegativity, enhancing oxidative stability and influencing hydrogen bonding. For example, fluorine’s strong electron-withdrawing effect may reduce solubility in polar solvents compared to methoxy groups, which are electron-donating .

- Melting Points: Bis(4-fluorophenyl)methanone oxime exhibits a higher melting point (142°C) compared to mono-fluorinated analogs, likely due to increased symmetry and stronger intermolecular interactions .

Example :

- Bis(4-fluorophenyl)methanone oxime (35c): Synthesized in 79% yield via General Method C, with crystallization from hot methanol .

- (4-Fluorophenyl)(4-methoxyphenyl)methanone oxime (35g): Prepared in 75% yield using the same method, with distinct NMR signals for methoxy protons (δ 3.83 ppm) .

Biological Activity

(4-Fluorophenyl)phenylmethanone oxime, a compound characterized by its oxime functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H11FNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 362-99-2

The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can influence the compound's biological activity through electronic effects and steric hindrance.

Antimicrobial and Antifungal Properties

Research has indicated that oxime derivatives, including this compound, exhibit a range of biological activities. A review of biologically active oxime ethers highlighted their potential as antimicrobial agents. The following table summarizes key findings on the antimicrobial activities of various oxime compounds, including those related to this compound:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Candida albicans | Not specified | Antifungal |

| Compound 5c | A. flavus | 0.06 µg/mL | Antifungal |

| Compound 11a | C. albicans | 0.004 µg/mL | Antifungal |

| Compound with Cl in 3-position | A. niger | 2 µg/mL | Antifungal |

The specific MIC values for this compound against various pathogens have not been conclusively established in available literature, indicating a need for further investigation.

Case Studies and Research Findings

- Antifungal Activity : A study focused on the antifungal properties of various oximes reported that compounds with specific substituents showed enhanced activity against fungal strains such as C. albicans and Aspergillus niger. While this compound was not directly tested in this study, its structural similarity to other effective compounds suggests potential efficacy against similar targets .

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups like fluorine has been shown to enhance the biological activity of phenolic compounds. This suggests that this compound may possess favorable interactions with biological targets due to its fluorinated structure .

- Mechanism of Action : The mechanism by which oximes exert their antimicrobial effects often involves the inhibition of key enzymes or receptors in microbial cells. For instance, certain oximes have been shown to inhibit tyrosinase, an enzyme critical for melanin biosynthesis, which could be relevant for developing treatments for fungal infections .

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While preliminary data suggest potential antimicrobial and antifungal properties, comprehensive studies are necessary to elucidate its effectiveness and mechanisms of action.

Future research should focus on:

- Determining specific MIC values against various pathogens.

- Investigating the structural modifications that enhance activity.

- Exploring potential therapeutic applications in treating fungal infections.

By advancing our understanding of this compound's biological properties, we can better assess its potential as a therapeutic agent in microbiology and pharmacology.

Properties

CAS No. |

362-99-2 |

|---|---|

Molecular Formula |

C13H10FNO |

Molecular Weight |

215.22 g/mol |

IUPAC Name |

(NZ)-N-[(4-fluorophenyl)-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |

InChI Key |

VQCPGTQZPMEMKN-SQFISAMPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.